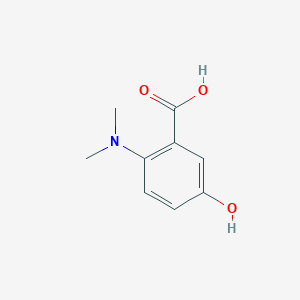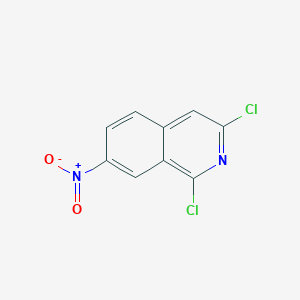
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropane derivative with an appropriate reagent.
Introduction of the dimethylcarbamoyl group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under suitable conditions.
Formation of the benzoic acid core:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
3-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, leading to different chemical and biological properties.
5-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, resulting in different reactivity and applications.
Cyclopropoxybenzoic acids: Various derivatives with different substituents on the benzoic acid core, leading to a range of properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)8-5-9(13(16)17)7-11(6-8)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
LZSNDPOOSPAJCR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


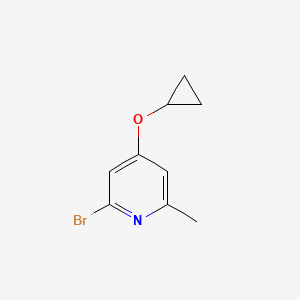
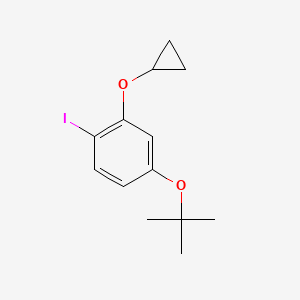

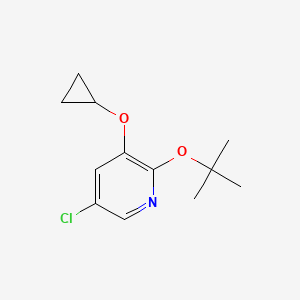




![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
